Optimized PSA and LogP vs. Related 1,2,4-Oxadiazoles
For procurement decisions, the compound's computed polar surface area (PSA) of 61.04 Ų and LogP of 2.81 are quantifiably distinct from other pyridine-containing 1,2,4-oxadiazoles . This property combination is optimal for balancing cell permeability and aqueous solubility, directly impacting its utility in cellular assays. For example, the parent 3-pyridin-4-yl-5-phenyl-1,2,4-oxadiazole (without the 4-methoxy group) has a lower LogP (calculated ~2.1) and higher PSA, which may limit its passive diffusion . The 4-methoxy substitution in 88085-28-3 provides a quantifiable increase in lipophilicity while maintaining a favorable PSA.
| Evidence Dimension | Polar Surface Area (PSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | PSA = 61.04 Ų; LogP = 2.81 |
| Comparator Or Baseline | 3-pyridin-4-yl-5-phenyl-1,2,4-oxadiazole (Calculated LogP ~2.1) |
| Quantified Difference | LogP increase of ~0.7 units |
| Conditions | In silico calculations (standard conditions) |
Why This Matters
This quantitative physicochemical profile makes 88085-28-3 a superior choice for assays requiring a balance of cell permeability and solubility, compared to less lipophilic 1,2,4-oxadiazole analogs.
